Anti-Inflammatory Potency: 6-Aminopyridin-3-ol Scaffold Delivers 5 Orders of Magnitude Improvement over 5-ASA in IBD Models
The 6-amino-5-methylpyridin-3-ol scaffold, as represented by the closely related 6-amino-2,4,5-trimethylpyridin-3-ol derivative 8m, demonstrates a 95,000-fold improvement in potency (IC50 = 0.19 μM) compared to 5-aminosalicylic acid (5-ASA, IC50 = 18.1 mM) in inhibiting TNF-α-induced monocyte adhesion to colon epithelial cells, a validated in vitro model of inflammatory bowel disease (IBD) [1]. In a rat TNBS-induced colitis model, oral administration of compound 8m showed >300-fold better efficacy than sulfasalazine (a prodrug of 5-ASA) in ameliorating colon inflammation, as measured by myeloperoxidase (MPO) suppression and recovery of colon and body weights [1].
| Evidence Dimension | Inhibition of TNF-α-induced monocyte adhesion to colon epithelial cells |
|---|---|
| Target Compound Data | IC50 = 0.19 μM (for 6-amino-2,4,5-trimethylpyridin-3-ol derivative 8m, representing the 6-aminopyridin-3-ol scaffold class) |
| Comparator Or Baseline | 5-Aminosalicylic acid (5-ASA): IC50 = 18.1 mM |
| Quantified Difference | 95,263-fold improvement in potency |
| Conditions | In vitro assay: TNF-α-induced monocyte adhesion to colon epithelial cells at 1 μM |
Why This Matters
This class-level potency advantage positions 6-amino-5-methylpyridin-3-ol as a superior starting scaffold for anti-IBD drug discovery compared to conventional 5-ASA-based therapeutics.
- [1] Banskota S, et al. In vitro and in vivo inhibitory activity of 6-amino-2,4,5-trimethylpyridin-3-ols against inflammatory bowel disease. Bioorg Med Chem Lett. 2016;26(19):4587-4591. doi:10.1016/j.bmcl.2016.08.075. View Source
